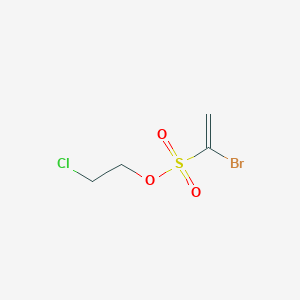
2-Amino-5-fluoro-6-benzothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the cyano group in the structure enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile typically involves the reaction of 2-aminobenzothiazole with fluorinated reagents under specific conditions. One common method includes the use of fluorinated pyridines and the application of the Baltz-Schiemann reaction, which involves the transformation of amino groups into fluorine substituents . Another approach involves the reaction of 2-aminobenzothiazole with α-halo ketones in the presence of a sulfide nucleophile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-fluoro-6-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the benzothiazole ring .
Applications De Recherche Scientifique
2-Amino-5-fluoro-6-benzothiazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-fluoro-6-benzothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A parent compound with similar biological activities but lacking the fluorine and cyano groups.
2-Amino-6-fluorobenzothiazole: A closely related compound with a fluorine atom but without the cyano group.
2-Cyano-6-aminobenzothiazole: Another related compound with a cyano group but without the fluorine atom.
Uniqueness
2-Amino-5-fluoro-6-benzothiazolecarbonitrile is unique due to the presence of both the fluorine and cyano groups, which enhance its chemical reactivity and potential for various applications. These functional groups can significantly influence the compound’s biological activity and its interactions with molecular targets .
Propriétés
Formule moléculaire |
C8H4FN3S |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-amino-5-fluoro-1,3-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C8H4FN3S/c9-5-2-6-7(1-4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12) |
Clé InChI |
ODCIUGDMUZDROZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1SC(=N2)N)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)


![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)




